

# 2-Chlorophenylglycine: An In-depth Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 2-Chlorophenylglycine

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This guide provides a comprehensive technical overview of **2-Chlorophenylglycine**, a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

## **Chemical Structure and Properties**

**2-Chlorophenylglycine**, systematically named 2-amino-2-(2-chlorophenyl)acetic acid, is an amino acid derivative of glycine.[1][2] Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl substituent. The chemical formula for **2-Chlorophenylglycine** is C8H8CINO2.[2]

The presence of a chiral alpha-carbon means that **2-Chlorophenylglycine** exists as two distinct stereoisomers, the R-(-)- and S-(+)-enantiomers.[3] This chirality is pivotal, as the specific enantiomer is often crucial for its biological activity and application, for instance, in the synthesis of stereospecific drugs like clopidogrel.[4][5]

## **Physicochemical Data**

The fundamental physicochemical properties of **2-Chlorophenylglycine** are summarized below. These characteristics are essential for its handling, formulation, and application in research and development.



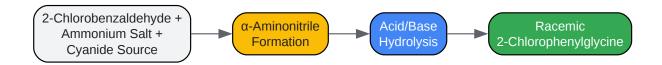
Property	Value
Molecular Weight	185.61 g/mol [2]
Appearance	White to off-white crystalline powder[6][7]
Melting Point	182-187 °C[8]
Boiling Point	318.8±32.0 °C at 760 mmHg[1]
Density	1.4±0.1 g/cm³[1]
рКа	1.69±0.10 (Predicted)[6]
Solubility	Soluble in water[6]

# **Synthesis and Experimental Protocols**

Racemic **2-Chlorophenylglycine** is commonly prepared via the Strecker synthesis, a robust three-component reaction.[9] This method involves the reaction of 2-chlorobenzaldehyde, an ammonium source, and a cyanide salt, followed by hydrolysis of the resulting  $\alpha$ -aminonitrile.

#### **Synthesis Workflow**

The general workflow for the synthesis of **2-Chlorophenylglycine** is depicted below.



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Caption: General workflow for the Strecker synthesis of **2-Chlorophenylglycine**.

### **Experimental Protocol: Strecker Synthesis**

This protocol is adapted from established synthetic procedures for **2-Chlorophenylglycine**.[3] [10]

Materials:



- 2-Chlorobenzaldehyde
- Ammonium hydrogencarbonate (NH4HCO3)[3][10]
- Sodium cyanide (NaCN)[3][10]
- Methanol[3][10]
- Water[3][10]
- 45% Sodium hydroxide (NaOH) solution[3][10]
- 50% Sulfuric acid (H2SO4)[3][10]
- Activated carbon[3][10]

#### Procedure:

- A solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate, and 14.7 g of sodium cyanide is prepared in a mixture of 500 ml of methanol and 500 ml of water.[3][10]
- The mixture is stirred at 65-70°C for 5 hours to form the α-aminonitrile intermediate.[3][10]
- The resulting solution is concentrated and transferred to an autoclave.[3][10]
- A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C to hydrolyze the nitrile.[3][10]
- After cooling, 2 g of activated carbon is added, and the mixture is stirred for 10 minutes for decolorization.[3][10]
- The activated carbon is removed by filtration.[3][10]
- The pH of the filtrate is adjusted to 7-8 with 50% H2SO4 to precipitate the product.[3][10]
- The precipitate is collected by filtration and washed with water to yield racemic 2chlorophenylglycine.[3][10]



Enantiomeric Resolution: The resolution of the racemic mixture can be achieved using a chiral resolving agent, such as D-camphor sulfonic acid, in water.[3]

# **Spectroscopic Data**

Structural confirmation of **2-Chlorophenylglycine** is typically performed using standard spectroscopic techniques.

Technique	Key Features
<sup>1</sup> H NMR	$^1$ H-NMR spectroscopy is used to determine the enantiomeric purity of S-form, R-form, and racemic 2-chlorophenylglycine.[3] Spectra would show characteristic signals for the aromatic protons, the $\alpha$ -proton, and exchangeable protons of the amino and carboxyl groups.
IR Spectroscopy	The IR spectrum shows characteristic absorptions for the functional groups present.[3] For an amino acid, this includes broad O-H stretching from the carboxylic acid (~3000 cm <sup>-1</sup> ), N-H stretching from the amine (~3500 cm <sup>-1</sup> ), and a strong C=O stretch from the carbonyl group (~1712 cm <sup>-1</sup> ).[11][12]
Mass Spectrometry	Mass spectrometry would confirm the molecular weight of 185.61 g/mol .[2]

Instrumentation used for analysis in documented studies includes Varian GEMINI-300 (300 MHz) and Brucker AM-500 (500 MHz) for NMR, and a Perkin-Elmer 983G spectrometer for Fourier-transform IR spectra.[3]

# **Applications in Drug Development**

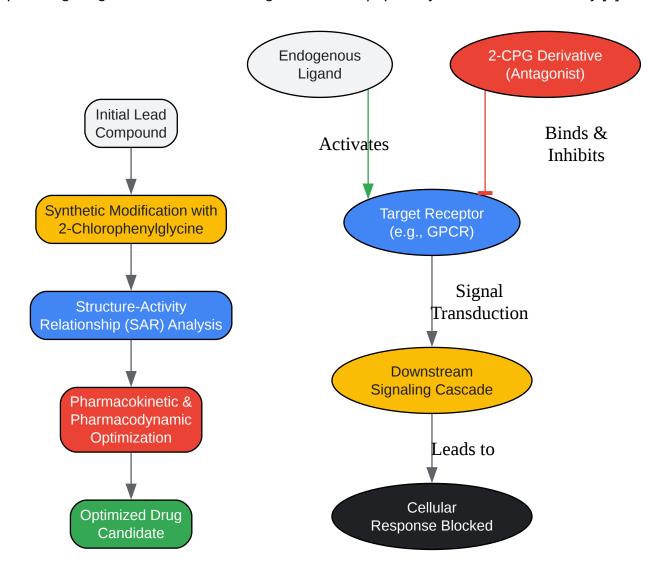
**2-Chlorophenylglycine** is a valuable intermediate in the pharmaceutical industry.[3][10] Its most notable application is in the synthesis of the antiplatelet drug Clopidogrel.[5][7][13][14] The (S)-enantiomer is a key chiral building block for this widely used therapeutic agent.[4][5]



The structural features of chlorophenylglycine derivatives, including the chiral center and the substituted phenyl ring, make them versatile scaffolds in medicinal chemistry for developing enzyme inhibitors and receptor agonists or antagonists.[4]

#### **Logical Workflow in Drug Discovery**

The incorporation of **2-Chlorophenylglycine** into a lead compound is a strategic step in optimizing drug candidates, influencing factors like lipophilicity and metabolic stability.[4]



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